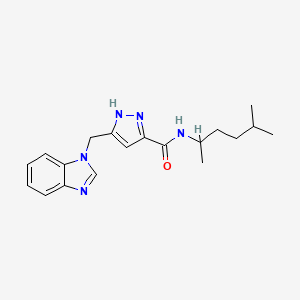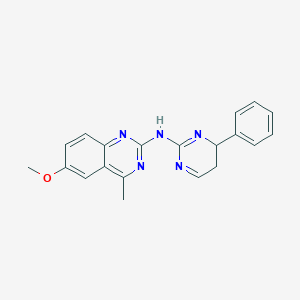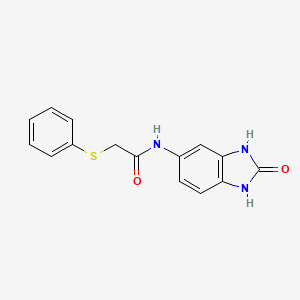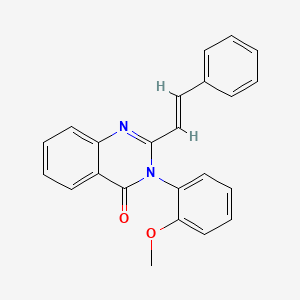![molecular formula C15H12ClN3O2 B5431533 N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)
N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide, commonly known as CNE, is a chemical compound that has been widely studied for its potential applications in scientific research. CNE is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are known to play important roles in cellular metabolism and energy production.
作用機序
The mechanism of action of CNE is primarily related to its ability to increase the levels of NAD+ in cells. NAD+ is a coenzyme that plays a critical role in cellular metabolism and energy production. By increasing NAD+ levels, CNE can activate a variety of cellular pathways that are important for maintaining cellular homeostasis and promoting cell survival.
Biochemical and Physiological Effects
CNE has been shown to have a variety of biochemical and physiological effects. In addition to its effects on NAD+ levels, CNE has been shown to increase the activity of sirtuins, a class of proteins that are involved in regulating cellular metabolism and aging. CNE has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is important for regulating energy metabolism and promoting cell survival.
実験室実験の利点と制限
One of the main advantages of using CNE in lab experiments is its ability to modulate NAD+ levels in cells. This can be useful for studying a variety of cellular processes, including metabolism, aging, and cell survival. However, one limitation of using CNE is that it can be toxic at high concentrations, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on CNE. One area of interest is the development of more efficient synthesis methods for CNE. Another area of interest is the identification of novel targets for CNE in cellular pathways that are important for disease progression. Finally, there is interest in exploring the potential therapeutic applications of CNE in a variety of disease settings, including cancer, neurodegenerative diseases, and metabolic disorders.
Conclusion
In conclusion, CNE is a small molecule that has been widely studied for its potential applications in scientific research. CNE has been shown to modulate NAD+ levels in cells, activate cellular pathways that are important for maintaining cellular homeostasis and promoting cell survival, and have potential therapeutic applications in a variety of disease settings. Further research is needed to fully understand the potential of CNE in scientific research and therapeutic applications.
合成法
The synthesis of CNE involves a two-step process. First, 2-chlorophenol is reacted with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 6-cyanonicotinic acid to produce CNE. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
CNE has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, CNE has been shown to inhibit the growth of cancer cells by activating the NAD+ salvage pathway. This pathway is important for maintaining cellular energy levels and is often dysregulated in cancer cells. In neurodegenerative diseases, CNE has been shown to protect against neuronal damage and improve cognitive function. In metabolic disorders, CNE has been shown to improve glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-6-cyanopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-13-3-1-2-4-14(13)21-8-7-18-15(20)11-5-6-12(9-17)19-10-11/h1-6,10H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRAVKMZUJXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CN=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5431451.png)
![N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431459.png)
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)
![[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)




![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)